RO5126766
Overview
Description
Avutometinib is a novel small molecule inhibitor targeting the Ras-Raf-MEK-ERK signaling pathway. It is being developed as a potential treatment for various cancers, including low-grade serous ovarian cancer. Avutometinib is known for its ability to inhibit MEK kinase activity while also blocking the compensatory reactivation of MEK by upstream RAF, making it a promising candidate in cancer therapy .
Mechanism of Action
Target of Action
RO5126766, also known as Avutometinib, is a first-in-class dual MEK/RAF inhibitor . It allosterically inhibits BRAF V600E, CRAF, MEK, and BRAF . These proteins are key components of the MAPK signaling pathway, which plays a crucial role in cell differentiation, cell movement, cell division, and cell death .
Mode of Action
Avutometinib binds directly to MEK and prevents its phosphorylation by RAF through the formation of a stable RAF-MEK complex . It inhibits both the phosphorylation of MEK by RAF and the activation of ERK by MEK . This dual inhibition of RAF and MEK makes Avutometinib a potent and selective inhibitor .
Biochemical Pathways
The primary biochemical pathway affected by Avutometinib is the MAPK signaling pathway . This pathway is typically organized in a 3-kinase architecture consisting of a MAPK (ERK), a MAPK activator (MEK), and a MEK activator (Raf) . By inhibiting both RAF and MEK, Avutometinib disrupts this pathway, leading to changes in cell differentiation, cell movement, cell division, and cell death .
Result of Action
Avutometinib induces G1 cell cycle arrest in two melanoma cell lines with the BRAF V600E or NRAS mutation . In these cells, the G1 cell cycle arrest is accompanied by up-regulation of the cyclin-dependent kinase inhibitor p27 and down-regulation of cyclinD1 . Avutometinib was more effective at reducing colony formation than a MEK inhibitor in NRAS- or KRAS-mutated cells . In addition, Avutometinib suppressed the tumor growth in SK-MEL-2 xenograft model .
Biochemical Analysis
Biochemical Properties
RO5126766 plays a crucial role in biochemical reactions, particularly in the RAF/MEK signaling pathway . It interacts with key enzymes and proteins such as RAF and MEK . The nature of these interactions is inhibitory, with this compound preventing the phosphorylation of MEK by RAF, forming a stable RAF–MEK complex .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound induces G1 cell cycle arrest in melanoma cell lines with the BRAF V600E or NRAS mutation . This arrest is accompanied by the up-regulation of the cyclin-dependent kinase inhibitor p27 and down-regulation of cyclinD1 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound is an allosteric inhibitor that binds directly to MEK and prevents its phosphorylation by RAF through the formation of a stable RAF–MEK complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the inhibitory effects of this compound on both pERK and pMEK in peripheral blood mononuclear cells (PBMCs) increase in a dose-dependent manner . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, significant decreases in [18 F]FDG uptake were detected in vivo on day 1 with 0.3 mg/kg and ex vivo on day 3 with 0.1 mg/kg this compound
Metabolic Pathways
This compound is involved in the RAF/MEK signaling pathway . It interacts with key enzymes in this pathway, including RAF and MEK
Transport and Distribution
It is known that this compound is a potent dual RAF-MEK inhibitor that has demonstrated significant clinical activity in various solid cancers , but the specifics of its interaction with transporters or binding proteins, as well as its effects on localization or accumulation, require further study.
Subcellular Localization
Given that this compound is involved in the RAF/MEK signaling pathway , it is likely that it localizes to specific compartments or organelles where this pathway is active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of avutometinib involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of avutometinib follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, with stringent quality control measures to ensure the consistency and safety of the final product. The use of automated reactors and continuous flow systems is common in industrial settings to enhance production capacity .
Chemical Reactions Analysis
Types of Reactions
Avutometinib undergoes various chemical reactions, including:
Oxidation: Avutometinib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of avutometinib with modified functional groups, which can be further explored for their biological activities .
Scientific Research Applications
Avutometinib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Ras-Raf-MEK-ERK signaling pathway.
Biology: Investigated for its effects on cell proliferation, apoptosis, and signal transduction in cancer cells.
Medicine: Under clinical trials for the treatment of low-grade serous ovarian cancer, melanoma, and other cancers.
Industry: Potential applications in the development of targeted cancer therapies and combination treatments
Comparison with Similar Compounds
Similar Compounds
Trametinib: Another MEK inhibitor used in cancer therapy.
Cobimetinib: A MEK inhibitor used in combination with other therapies for melanoma.
Selumetinib: A MEK inhibitor used for the treatment of neurofibromatosis type 1.
Uniqueness of Avutometinib
Avutometinib is unique due to its dual mechanism of action, inhibiting both MEK kinase activity and the compensatory reactivation of MEK by upstream RAF. This dual inhibition results in a more effective suppression of the Ras-Raf-MEK-ERK signaling pathway, making it a promising candidate for combination therapies and overcoming resistance mechanisms in cancer treatment .
Properties
IUPAC Name |
3-[[3-fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-4-methyl-7-pyrimidin-2-yloxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O5S/c1-12-15-5-4-14(31-21-25-7-3-8-26-21)11-17(15)32-20(28)16(12)10-13-6-9-24-19(18(13)22)27-33(29,30)23-2/h3-9,11,23H,10H2,1-2H3,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMJFBMMJUMSJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=NC=CC=N3)CC4=C(C(=NC=C4)NS(=O)(=O)NC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O5S | |
Record name | Avutometinib | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Avutometinib | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946128-88-7 | |
Record name | RO-5126766 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946128887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RO-5126766 free base | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15254 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Avutometinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0D4252V97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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